"Indole-2,3-dione, 5,6-dimethyl-" physical and chemical properties
"Indole-2,3-dione, 5,6-dimethyl-" physical and chemical properties
An In-depth Technical Guide to Indole-2,3-dione, 5,6-dimethyl-
Introduction: The Significance of the Isatin Scaffold
Indole-2,3-dione, 5,6-dimethyl-, more commonly known as 5,6-dimethylisatin, is a derivative of isatin (1H-indole-2,3-dione). The isatin core structure is a highly significant bicyclic molecule, composed of a fused benzene and a pyrrolidine-2,3-dione ring system.[1] First identified in 1840 as an oxidation product of indigo dye, this scaffold is not merely a synthetic curiosity but is also an endogenous compound found in various plants and mammalian tissues.[2] Its importance in medicinal chemistry stems from its remarkable synthetic versatility and a broad spectrum of biological activities.[1]
The isatin framework is considered a "privileged structure," serving as a versatile precursor for a multitude of pharmacologically active compounds.[1] The presence of a reactive ketone group at the C3 position and an amide carbonyl at C2 allows for a wide array of chemical modifications, enabling the generation of extensive libraries of derivatives with diverse biological profiles, including antimicrobial, anticonvulsant, antiviral, and anticancer properties.[1][3] The strategic placement of dimethyl groups at the 5 and 6 positions of the benzene ring in 5,6-dimethylisatin modifies its electronic and steric properties, influencing its reactivity and biological interactions.
This guide provides a comprehensive overview of the physical, chemical, and biological properties of Indole-2,3-dione, 5,6-dimethyl-, with a focus on its relevance to researchers in drug discovery and development.
Part 1: Physicochemical and Structural Properties
The fundamental physical and structural characteristics of a compound are critical for its application in experimental settings, from designing synthetic routes to formulating it for biological assays.
Core Physical Data
The key physical properties of 5,6-dimethylisatin are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 73816-46-3 | [1][4][5] |
| Molecular Formula | C₁₀H₉NO₂ | [4][5] |
| Molecular Weight | 175.18 g/mol | [4] |
| Appearance | Orange to red or brown powder | [6] |
| Purity | Typically ≥95% | [4][6] |
| Solubility | Limited solubility in water; good solubility in polar protic solvents like ethanol and methanol. | [7] |
Molecular Structure and Spectroscopic Profile
5,6-dimethylisatin belongs to the isatin family, characterized by its bicyclic indole structure.[7] The molecule consists of a benzene ring fused to a five-membered pyrrole ring containing two carbonyl groups at positions 2 and 3. The methyl groups are substituted at positions 5 and 6 of the aromatic ring.[7]
While specific spectral data for 5,6-dimethylisatin is not detailed in the provided results, characterization of isatin derivatives is routinely achieved through standard spectroscopic methods:
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Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are essential for confirming the structure. For derivatives, NMR spectra can reveal the presence of both cis and trans isomers in solution, particularly when substitutions are made at the C3 position.[8]
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Infrared (IR) Spectroscopy : The IR spectrum would prominently feature strong absorption bands corresponding to the C=O stretching vibrations of the ketone and amide functional groups, as well as N-H stretching vibrations.
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Mass Spectrometry (MS) : Mass spectrometry is used to confirm the molecular weight of the compound (175.18 g/mol ).
Part 2: Chemical Reactivity and Synthesis
The chemical behavior of 5,6-dimethylisatin is governed by the isatin core's unique electronic and functional group arrangement.
Reactivity Profile
The isatin scaffold can act as both an electrophile and a nucleophile, making it a valuable building block in organic synthesis.[2] Key reaction types include:
-
Condensation Reactions : The C3-carbonyl group is highly reactive towards nucleophiles. It readily undergoes condensation reactions with compounds containing active methylene groups or primary amines to form a wide range of derivatives.[7]
-
Electrophilic Substitution : The benzene ring can undergo electrophilic aromatic substitution. The activating methyl groups at the 5 and 6 positions influence the regioselectivity of these reactions.[7]
-
N-Functionalization : The nitrogen atom at position 1 is an amide nitrogen but can be alkylated or arylated under appropriate conditions to produce N-substituted isatins.[2] This is a common strategy for modifying the molecule's biological activity.[9]
-
Oxidation and Reduction : The diketone functionality can be oxidized to form more complex structures or reduced to yield other derivatives like oxindoles.[3][7]
Synthetic Methodologies
The synthesis of isatin and its derivatives has been a subject of extensive research, with several named reactions developed over the years, including the Sandmeyer, Stolle, and Gassman syntheses.[2] A common approach involves the cyclization of an aniline derivative.
Workflow: General Synthesis of Isatin Derivatives This diagram illustrates a generalized workflow for synthesizing isatin derivatives, which often involves the reaction of an aniline with a reagent like chloral hydrate, followed by cyclization in the presence of a strong acid.
Caption: Generalized Sandmeyer synthesis workflow for 5,6-dimethylisatin.
Experimental Protocol: Synthesis of 5-Methylisatin Benzoylhydrazide Derivatives
This protocol, adapted from the synthesis of related 5-methylisatin derivatives, illustrates the practical steps and causal choices in derivatizing the isatin core.[8] The choice of ethanol as a solvent is due to the good solubility of the reactants, while the catalytic amount of glacial acetic acid is crucial for protonating the carbonyl oxygen, thereby activating the C3 carbon for nucleophilic attack by the benzoylhydrazine.
-
Reactant Preparation : Equimolar amounts of the starting isatin (e.g., 5-methylisatin, 0.002 mol) and a substituted benzoylhydrazine (0.002 mol) are measured.
-
Reaction Setup : The reactants are added to 50 mL of 96% ethanol in a round-bottom flask. Three drops of glacial acetic acid are added as a catalyst.
-
Reflux : The mixture is heated under reflux for 5 hours. Refluxing provides the necessary thermal energy to overcome the activation barrier of the condensation reaction, driving it to completion.
-
Isolation : The mixture is cooled to room temperature, allowing the solid product to precipitate out of the solution.
-
Purification : The resulting solid is collected by filtration, washed with cold ethanol to remove any unreacted starting materials or soluble impurities, and then recrystallized from ethanol to yield the pure product.[8]
Part 3: Biological Activity and Therapeutic Potential
The isatin scaffold is a cornerstone in the development of novel therapeutic agents, particularly in oncology.
Mechanism of Action: CDK2 Inhibition
Cyclin-dependent kinases (CDKs) are critical regulators of the cell cycle, and their overexpression is a hallmark of many cancers.[8] This makes them a prime target for cancer therapy. Isatin derivatives have shown potent inhibitory activity against CDKs, especially CDK2.[8][10]
Derivatives of 5,6-dimethylisatin can be designed to bind to the ATP-binding pocket of the CDK2 enzyme. This binding is stabilized by key interactions:
-
Hydrogen Bonds : The isatin core can form crucial hydrogen bonds with amino acid residues in the active site, such as GLU81 and LEU83.[8][10]
-
Hydrophobic Interactions : The aromatic rings and methyl groups contribute to hydrophobic interactions within the pocket, further stabilizing the enzyme-inhibitor complex.[8]
By occupying this active site, the isatin derivative competitively inhibits the binding of ATP, preventing the phosphorylation of downstream target proteins and ultimately inducing cell cycle arrest and apoptosis in cancer cells.[8]
Caption: Inhibition of the CDK2 pathway by a 5,6-dimethylisatin derivative.
Applications in Drug Development
The synthetic tractability of the isatin core allows for systematic modification to optimize potency, selectivity, and pharmacokinetic properties (ADMET). Studies on related methylisatin derivatives have shown that substitutions can improve binding affinity and bioavailability, making them promising candidates for further preclinical and clinical development as anticancer agents.[8][10] The broad-spectrum activity of isatins also extends to potential antiviral and antiparasitic applications, highlighting the scaffold's versatility.[8][9]
Conclusion
Indole-2,3-dione, 5,6-dimethyl- is a compound of significant interest, built upon the privileged isatin scaffold. Its well-defined physical properties, versatile chemical reactivity, and demonstrated potential as a modulator of key biological targets like CDK2 make it a valuable molecule for researchers in medicinal chemistry and drug discovery. The ability to systematically modify its structure provides a robust platform for developing next-generation therapeutic agents to address critical unmet medical needs, particularly in oncology. Further investigation into this and related derivatives is warranted to fully exploit their therapeutic potential.
References
- Nowak, M., et al. (2025). Design and Synthesis of New 5-Methylisatin Derivatives as Potential CDK2 Inhibitors. MDPI.
- Benchchem. (n.d.). Indole-2,3-dione, 5,6-dimethyl-. Benchchem.
- Smolecule. (2023). 4,6-dimethyl-1H-indole-2,3-dione. Smolecule.
- Nowak, M., et al. (2025). Design and Synthesis of New 5-Methylisatin Derivatives as Potential CDK2 Inhibitors.
- Synchem. (n.d.).
- National Institute of Standards and Technology. (n.d.). 1H-Indole-2,3-dione. NIST WebBook.
- Al-Ostoot, F. H., et al. (2022). A survey of isatin hybrids and their biological properties. PubMed Central.
- Chemsigma. (n.d.).
- Mishra, P., et al. (2021). Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. DergiPark.
- Malik, A., et al. (2018). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications.
- Thermo Fisher Scientific. (n.d.).
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